molecular formula C10H7KN6O B12426384 potassium;9-methyl-3-(1,2,4-triaza-3-azanidacyclopenta-1,4-dien-5-yl)pyrido[1,2-a]pyrimidin-4-one

potassium;9-methyl-3-(1,2,4-triaza-3-azanidacyclopenta-1,4-dien-5-yl)pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B12426384
M. Wt: 266.30 g/mol
InChI Key: NMMVKSMGBDRONO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Potassium;9-methyl-3-(1,2,4-triaza-3-azanidacyclopenta-1,4-dien-5-yl)pyrido[1,2-a]pyrimidin-4-one is the potassium salt of pemirolast (CAS 69372-19-6), a 4H-pyrido[1,2-a]pyrimidin-4-one derivative with a tetrazole substituent (1,2,4-triaza-3-azanidacyclopenta-1,4-diene system) at the 3-position . The pyrido[1,2-a]pyrimidin-4-one core is a privileged scaffold in medicinal chemistry, known for its structural versatility and bioactivity . The tetrazole group enhances metabolic stability and hydrogen-bonding capacity, while the potassium counterion improves aqueous solubility and bioavailability . Pemirolast itself is recognized for mast cell-stabilizing properties, with applications in allergy and inflammation management .

Properties

Molecular Formula

C10H7KN6O

Molecular Weight

266.30 g/mol

IUPAC Name

potassium;9-methyl-3-(1,2,4-triaza-3-azanidacyclopenta-1,4-dien-5-yl)pyrido[1,2-a]pyrimidin-4-one

InChI

InChI=1S/C10H7N6O.K/c1-6-3-2-4-16-9(6)11-5-7(10(16)17)8-12-14-15-13-8;/h2-5H,1H3;/q-1;+1

InChI Key

NMMVKSMGBDRONO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CN2C1=NC=C(C2=O)C3=N[N-]N=N3.[K+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium;9-methyl-3-(1,2,4-triaza-3-azanidacyclopenta-1,4-dien-5-yl)pyrido[1,2-a]pyrimidin-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrido[1,2-a]pyrimidin-4-one core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the triazole ring: The triazole ring can be introduced via a cycloaddition reaction, often using azides and alkynes as starting materials.

    Methylation: The methyl group is introduced through a methylation reaction, typically using methyl iodide or dimethyl sulfate.

    Potassium salt formation: The final step involves the formation of the potassium salt, which can be achieved by reacting the compound with potassium hydroxide or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization, chromatography, and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Potassium;9-methyl-3-(1,2,4-triaza-3-azanidacyclopenta-1,4-dien-5-yl)pyrido[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing existing ones.

Scientific Research Applications

Potassium;9-methyl-3-(1,2,4-triaza-3-azanidacyclopenta-1,4-dien-5-yl)pyrido[1,2-a]pyrimidin-4-one has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of potassium;9-methyl-3-(1,2,4-triaza-3-azanidacyclopenta-1,4-dien-5-yl)pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis. Additionally, the compound can interact with cellular signaling pathways, influencing processes such as cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

2.1.1. Deuterium-Enriched Pemirolast Derivatives Deuterated analogs of pemirolast, where hydrogen atoms are replaced with deuterium (e.g., at R1–R8 positions), exhibit modified pharmacokinetic profiles due to the kinetic isotope effect.

2.1.2. Thieno-Fused Pyrido[1,2-a]Pyrimidin-4-Ones Compounds like 2-(3-amino-4-cyano-5-phenylaminothieno-2-yl)-4H-pyrido[1,2-a]pyrimidin-4-one (synthesized via Thorpe-Ziegler isomerization) incorporate a thieno[3’,2’:2,3]pyridine moiety. These analogs are synthesized via Pictet-Spengler cyclization and exhibit distinct electronic properties due to sulfur’s electronegativity .

2.1.3. Pyrazolo[3,4-d]Pyrimidin-4-Ones 3,6-Dimethyl-1-phenyl-5-(4-substitutedphenyl)-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-ones replace the pyridine ring with a pyrazole system. This modification alters the electron distribution, leading to varied biological targets (e.g., kinase inhibition). Synthesis involves condensation of pyrazolo-oxazinones with aromatic amines in pyridine .

2.1.4. Nitro-Substituted Pyrido[1,2-a]Pyrimidin-4-Ones Nitro derivatives (e.g., 3-nitro-4H-pyrido[1,2-a]pyrimidin-4-one) demonstrate antiparasitic activity against Trichomonas foetus and Leishmania donovani. The nitro group introduces redox-active properties, enabling selective toxicity in anaerobic pathogens .

Therapeutic and Pharmacological Analogues

2.2.1. Risperidone and Paliperidone
Though structurally distinct, risperidone (an atypical antipsychotic) shares the 4H-pyrido[1,2-a]pyrimidin-4-one core. Its activity stems from dopamine and serotonin receptor antagonism, highlighting the scaffold’s adaptability to diverse therapeutic targets .

Data Table: Key Structural and Functional Comparisons

Compound Class Structural Features Biological Activity Synthesis Method Key References
Pemirolast Potassium Salt Tetrazole substituent, potassium counterion Mast cell stabilization, anti-inflammatory Salt formation from pemirolast
Deuterated Pemirolast Derivatives Deuterium at R1–R8 positions Enhanced metabolic stability Isotopic substitution
Thieno-Fused Derivatives Thieno[3’,2’:2,3]pyridine fusion Undisclosed (potential kinase inhibition) Thorpe-Ziegler isomerization
Pyrazolo[3,4-d]Pyrimidin-4-Ones Pyrazole ring substitution Kinase inhibition Condensation with aromatic amines
Nitro Derivatives 3-Nitro substitution Antiparasitic Nitronate anion reactions

Research Findings and Mechanistic Insights

  • Pemirolast Potassium Salt : The tetrazole group’s acidity (pKa ~4.5) facilitates ionic interactions with basic residues in mast cell membranes, stabilizing them against degranulation .
  • Deuterated Analogs: Show 20–30% longer half-life in vivo compared to non-deuterated pemirolast, attributed to slower CYP450-mediated oxidation .
  • Thieno-Fused Derivatives: Exhibit red-shifted UV-Vis absorption (λmax 320 nm vs. 290 nm for pemirolast), suggesting extended conjugation .
  • Nitro Derivatives: EC₅₀ values of 2–5 µM against Leishmania donovani amastigotes, linked to nitroreductase activation and free radical generation .

Biological Activity

Potassium;9-methyl-3-(1,2,4-triaza-3-azanidacyclopenta-1,4-dien-5-yl)pyrido[1,2-a]pyrimidin-4-one is a complex heterocyclic compound with notable biological activities. This compound belongs to the pyrido[1,2-a]pyrimidin-4-one class, which has been extensively studied for its pharmacological potential. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

The chemical structure of this compound can be summarized as follows:

PropertyValue
CAS Number 100299-08-9
Molecular Formula C10H7KN6O
Molecular Weight 266.305 g/mol
IUPAC Name This compound
PubChem CID 443866

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

Research Findings

Recent studies have focused on the synthesis and evaluation of novel derivatives of pyrido[1,2-a]pyrimidin-4-one:

Antimalarial Screening

A notable study synthesized several derivatives and tested their antimalarial activity using the SYBR Green I assay. The results showed that certain compounds had IC50 values in the micromolar range (e.g., 33 μM), indicating moderate activity against chloroquine-sensitive strains of malaria .

Cytotoxicity Studies

Cytotoxicity assessments were conducted using mammalian cell lines (Huh-7) to evaluate the safety profile of these compounds. The results suggested that while some derivatives exhibited promising antimalarial activity, they also displayed varying degrees of cytotoxicity .

Case Study 1: Antimicrobial Evaluation

A series of benzo[4',5']imidazo[2',1':6,1]pyrido[2,3-d]pyrimidines were evaluated for their antibacterial properties against Gram-positive bacteria. The study highlighted the potential for these derivatives to serve as templates for developing new antimicrobial agents .

Case Study 2: Neuropharmacological Applications

Research on related compounds has shown significant anti-MAO (monoamine oxidase) activity in vitro. This suggests potential applications in treating mood disorders by modulating neurotransmitter levels .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.